molecular formula C26H25FN2O3S B2828118 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 893253-97-9

2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2828118
CAS No.: 893253-97-9
M. Wt: 464.56
InChI Key: XXJQUESRCXQMTD-UHFFFAOYSA-N
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Description

2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting with a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Sulfonylation: The indole core is then sulfonylated using 4-fluorobenzyl sulfonyl chloride in the presence of a base like triethylamine.

    Acetamide Formation: The final step involves the reaction of the sulfonylated indole with 4-isopropylphenyl acetamide under appropriate conditions.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the sulfonyl group or other functional groups within the molecule.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Indomethacin: A well-known indole derivative used as a nonsteroidal anti-inflammatory drug (NSAID).

    Sulindac: Another NSAID with a similar indole core structure.

    Zafirlukast: An indole derivative used as a leukotriene receptor antagonist for asthma treatment.

Uniqueness

2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other indole derivatives.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O3S/c1-18(2)20-9-13-22(14-10-20)28-26(30)16-29-15-25(23-5-3-4-6-24(23)29)33(31,32)17-19-7-11-21(27)12-8-19/h3-15,18H,16-17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJQUESRCXQMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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